An In-depth Technical Guide to 3-Benzylbenzaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Benzylbenzaldehyde: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-benzylbenzaldehyde (CAS No. 52315-08-9), a disubstituted aromatic aldehyde. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's core chemical properties, reactivity, synthesis, and potential applications, grounding theoretical principles in practical, field-proven insights.
Molecular Identity and Physicochemical Characteristics
3-Benzylbenzaldehyde is an organic compound featuring a benzaldehyde core substituted with a benzyl group at the meta-position. This structure combines the reactive aldehyde functionality with a bulky, lipophilic benzyl moiety, conferring a unique set of properties relevant for synthetic and medicinal chemistry.
Core Identifiers
| Property | Value | Source |
| IUPAC Name | 3-benzylbenzaldehyde | [1] |
| Molecular Formula | C₁₄H₁₂O | [1] |
| Molecular Weight | 196.24 g/mol | [1] |
| CAS Number | 52315-08-9 | [1] |
| Canonical SMILES | C1=CC=C(C=C1)CC2=CC(=CC=C2)C=O | [1] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 196.24 g/mol | [1] |
| XLogP3 | 3.3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 196.088815002 Da | [1] |
digraph "3_benzylbenzaldehyde" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="1.5,0!"]; C8 [label="C", pos="2.25,1.25!"]; C9 [label="C", pos="3.75,1.25!"]; C10 [label="C", pos="4.5,0!"]; C11 [label="C", pos="3.75,-1.25!"]; C12 [label="C", pos="2.25,-1.25!"]; C13 [label="C", pos="6.0,0!"]; O14 [label="O", pos="6.75,0.75!"]; H_aldehyde [label="H", pos="6.5,-0.75!"];
// Benzyl ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C1 -- C7 [len=1.5];
// Benzaldehyde ring C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- C12 [len=1.5]; C12 -- C8 [len=1.5]; C12 -- C7 [len=1.5]; C10 -- C13 [len=1.5]; C13 -- O14 [style=filled, penwidth=2, len=1.5]; C13 -- H_aldehyde [len=1.5];
// Reactants Reactant1 [label="3-Formylphenylboronic Acid"]; Reactant2 [label="Benzyl Bromide"]; // Conditions Catalyst [label="Pd(PPh₃)₄", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Na₂CO₃ (aq)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent [label="Toluene", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; // Steps Mixing [label="Combine Reactants,\nCatalyst, Base, Solvent", shape=hexagon, fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Heat under N₂\n(e.g., 80-100 °C)", shape=hexagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(Extraction with EtOAc)", shape=hexagon, fillcolor="#FFFFFF", fontcolor="#202124"]; Purification [label="Column Chromatography\n(Silica Gel)", shape=hexagon, fillcolor="#FFFFFF", fontcolor="#202124"]; // Product Product [label="3-Benzylbenzaldehyde", shape=box, style="filled, rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; // Workflow Reactant1 -> Mixing; Reactant2 -> Mixing; Catalyst -> Mixing; Base -> Mixing; Solvent -> Mixing; Mixing -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product;
Caption: Proposed Suzuki coupling workflow for 3-benzylbenzaldehyde synthesis.
Experimental Protocol: Suzuki Cross-Coupling
Disclaimer: This is a representative protocol based on established chemical principles. All laboratory work should be conducted by trained personnel with appropriate safety precautions.
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Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-formylphenylboronic acid (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and toluene.
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Reagent Addition: Add benzyl bromide (1.1 eq) to the stirred mixture, followed by an aqueous solution of sodium carbonate (2 M, 2.0 eq).
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Reaction Execution: Heat the biphasic mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic phase sequentially with water and brine.
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 3-benzylbenzaldehyde.
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Characterization: Confirm the structure and purity of the final product using NMR and IR spectroscopy as described in Section 2.
Relevance in Drug Discovery and Medicinal Chemistry
The benzaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a precursor for a multitude of pharmacologically active compounds. [2][3]3-Benzylbenzaldehyde is a valuable building block for several reasons:
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Scaffold for Lead Generation: It can be used to synthesize libraries of compounds for screening against various biological targets. Its derivatives have been explored for activities ranging from antimicrobial to anticancer. [2][4]* Introduction of Lipophilicity: The benzyl group significantly increases the lipophilicity of the molecule compared to simpler benzaldehydes. This property can be crucial for enhancing membrane permeability and accessing hydrophobic binding pockets in target proteins. [5]* Vector for Further Synthesis: The aldehyde provides a reactive handle for elaboration into more complex structures, while the benzyl group can be functionalized (e.g., via aromatic substitution) to explore structure-activity relationships (SAR).
Notably, structurally related benzyloxybenzaldehyde derivatives have been investigated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in certain cancers. [6]This suggests that 3-benzylbenzaldehyde could serve as a promising starting point for developing novel inhibitors targeting the ALDH superfamily or other therapeutic targets.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-benzylbenzaldehyde is associated with the following hazards: [1]
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Handling Recommendations:
-
Work in a well-ventilated area or a chemical fume hood. [7]* Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [8]* Avoid inhalation of dust or vapors and prevent contact with skin and eyes. [9]* Store in a tightly sealed container in a cool, dry place.
Conclusion
3-Benzylbenzaldehyde is a versatile chemical intermediate with a well-defined reactivity profile centered on its aldehyde functionality. Its unique combination of a reactive handle and a lipophilic benzyl group makes it a valuable tool for synthetic chemists. While its direct biological applications are not yet extensively documented, its utility as a scaffold in the synthesis of complex molecules positions it as a compound of significant interest for researchers in drug discovery and materials science. The predictive spectroscopic data and proposed synthetic protocol provided in this guide offer a solid foundation for its practical application in the laboratory.
References
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PubChem. 3-Benzylbenzaldehyde. National Center for Biotechnology Information. [Link]
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Pina-Vázquez, C., et al. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Molecules. [Link]
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Sigma-Aldrich. Safety Data Sheet: Benzaldehyde. Durham Technical Community College. [Link]
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Wang, Y., et al. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products. Parasites & Vectors. [Link]
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Al-Majdoub, Z. M., et al. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules. [Link]
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Geshem. The Role of 3-Hydroxybenzaldehyde in Modern Pharmaceutical Synthesis. [Link]
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Huang, W., et al. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers in Pharmacology. [Link]
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Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
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